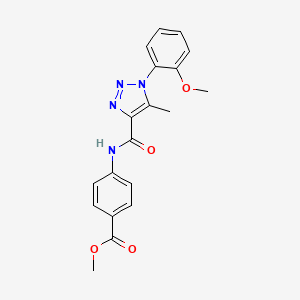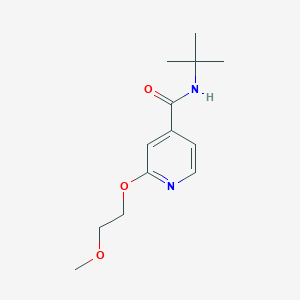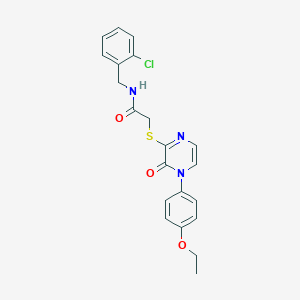
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(dimethylamino)benzamide (referred to as "compound X" in This paper will discuss the synthesis method of compound X, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Antitumor Activity
- Potential Antitumor Agents : Research has shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with specific substitutions have in vivo antitumor activity. The activity is attributed to DNA intercalation, with 5-substituted compounds demonstrating effectiveness against solid tumors due to their physicochemical properties allowing efficient distribution (Denny et al., 1987).
Herbicidal Activity
- Dimethylpropynylbenzamides as Herbicides : A study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide highlights its potential as a herbicide, effective against both annual and perennial grasses, indicating utility in agriculture and turf management (Viste et al., 1970).
Antimicrobial Activity
- Antimicrobial Derivatives : Synthesis and evaluation of a series of compounds for antimicrobial activity revealed potential against both Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests these derivatives could serve as leads for developing new antimicrobial agents (Ghorab et al., 2017).
Biological Evaluation
- N-Benzamide Derivatives for Medicinal Chemistry : A report on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlights their screening against specific enzymes, suggesting applications in drug development for targeting nucleotide protein interactions (Saeed et al., 2015).
CNS Agents
- Central Nervous System Agents : Research into spiro[isobenzofuran-1(3H),4'-piperidines] derivatives showed potential CNS activity, indicating possible applications in developing antidepressants or other neurological disorder treatments (Martin et al., 1981).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-21(2)17-5-3-4-15(9-17)18(22)20-11-13-8-16(12-19-10-13)14-6-7-14/h3-5,8-10,12,14H,6-7,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKKEQFVHEPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)
![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)
![N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2618421.png)


![ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B2618427.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2618428.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)


![N-[[4-(Hydroxymethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methyl]prop-2-enamide](/img/structure/B2618437.png)


